4-Pentyloxyphthalonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pentoxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-3-4-7-16-13-6-5-11(9-14)12(8-13)10-15/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYRHJFOAFEIDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336995 | |
| Record name | 4-Pentyloxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106943-83-3 | |
| Record name | 4-Pentyloxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pentyloxyphthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Fundamental Investigations into 4 Pentyloxyphthalonitrile As a Versatile Chemical Synthon
Academic Context of Phthalonitrile (B49051) Derivatives in Macrocyclic Chemistry
Phthalonitrile and its derivatives are fundamental building blocks in the field of macrocyclic chemistry, most notably for the synthesis of phthalocyanines. jchemrev.comthieme-connect.de Phthalocyanines are large, aromatic, and essentially planar macrocyclic compounds composed of four isoindoline (B1297411) units. These molecules possess an 18 π-electron system, which imparts them with exceptional thermal and chemical stability. jchemrev.comthieme-connect.de The unique properties of phthalocyanines, including their intense color, have led to their widespread use as dyes and pigments. thieme-connect.de
The versatility of phthalocyanine (B1677752) chemistry stems from the ability to introduce a wide array of substituents onto the peripheral positions of the macrocycle. This is typically achieved by using appropriately substituted phthalonitrile precursors in the cyclotetramerization reaction. thieme-connect.denih.gov The substituents can be used to tune the physicochemical properties of the resulting phthalocyanine, such as its solubility, aggregation behavior, and electronic properties. nih.gov This tunability is a key reason for the extensive research into phthalocyanines for a variety of applications, including chemical sensors, solar cells, photodynamic therapy, and nonlinear optics. jchemrev.com
The synthesis of phthalocyanines generally involves the cyclotetramerization of phthalonitrile derivatives in the presence of a metal salt or in a high-boiling solvent. thieme-connect.denipne.ro The choice of the metal template can influence the reaction and the properties of the final metal-containing phthalocyanine complex. Over 70 different elements have been incorporated into the phthalocyanine core. jchemrev.com The synthesis of unsymmetrical phthalocyanines, where different phthalonitrile units are combined in one macrocycle, remains a significant synthetic challenge but offers the potential to create materials with highly tailored properties. nih.gov
Research Landscape of 4-Pentyloxyphthalonitrile in Advanced Organic Synthesis
Within the broader class of phthalonitrile derivatives, this compound has emerged as a valuable synthon in advanced organic synthesis, particularly for the creation of functionalized macrocyclic compounds. A synthon is a conceptual unit within a molecule that represents a potential starting material for its synthesis. wikipedia.org The pentyloxy group (a five-carbon alkyl chain attached via an oxygen atom) imparts increased solubility in organic solvents to the resulting phthalocyanine macrocycles, which is a significant advantage for their processing and characterization.
Research has demonstrated the use of this compound in the synthesis of various phthalocyanine derivatives. For instance, it has been used as a precursor to prepare octakis(pentyloxy) substituted phthalocyanine complexes. uts.edu.au Specifically, the synthesis of an octakis(pentyloxy) substituted ruthenium phthalocyanine complex was achieved starting from 4,5-bis(pentyloxy)phthalonitrile. uts.edu.au
The general synthetic utility of alkoxy-substituted phthalonitriles, such as this compound, is highlighted by their use in preparing metal-containing phthalocyanines that are important for applications like optical media. google.com The reaction conditions for the cyclotetramerization of these substituted phthalonitriles can be tailored, for example, by using different solvents and bases to achieve good yields of the desired phthalocyanine. google.com
The table below summarizes key aspects of the synthesis of phthalocyanines from phthalonitrile derivatives, including those with alkoxy substituents like the pentyloxy group.
| Precursor Type | Reaction | Resulting Compound Class | Key Features & Applications |
| Phthalonitrile Derivatives | Cyclotetramerization | Phthalocyanines | High thermal and chemical stability, intense color, tunable properties. Used as pigments, in sensors, and for photodynamic therapy. jchemrev.comthieme-connect.de |
| 4-Alkoxyphthalonitriles | Metal-templated Cyclotetramerization | Alkoxy-substituted Phthalocyanines | Improved solubility in organic solvents, useful for optical data storage. google.com |
| 4,5-Dialkoxyphthalonitriles | Cyclization with metal salts | Octa-alkoxy-substituted Phthalocyanines | Enhanced solubility, allows for the synthesis of specific metal complexes like ruthenium phthalocyanines. uts.edu.au |
Advanced organic synthesis is a field focused on developing novel and efficient methods for creating complex organic molecules. riken.jp The use of synthons like this compound aligns with the goals of this field by providing a reliable building block for constructing larger, functional molecular architectures. The strategic placement of the pentyloxy group allows for fine-tuning of the final product's properties, which is a central theme in modern materials science and advanced organic synthesis.
Advanced Synthetic Methodologies for 4 Pentyloxyphthalonitrile
Mechanistic Pathways in the Preparation of 4-Pentyloxyphthalonitrile
The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is fundamental in aromatic chemistry, where a nucleophile replaces a leaving group on an aromatic ring. wikipedia.org
Nucleophilic Aromatic Substitution with Pentyloxy Moieties
In the synthesis of this compound, the aromatic ring is activated towards nucleophilic attack by electron-withdrawing groups. scribd.commasterorganicchemistry.com The nitrile groups (-CN) in the phthalonitrile (B49051) precursor serve this role effectively. The reaction generally proceeds via an addition-elimination mechanism. scribd.comlibretexts.org
The process begins with the attack of the pentyloxide nucleophile on the carbon atom bearing the leaving group (often a nitro or halo group). This step is typically the rate-determining step as it involves the temporary loss of aromaticity in the ring, leading to a high-energy intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This intermediate is a resonance-stabilized carbanion. wikipedia.orgscribd.com The presence of electron-withdrawing groups, such as the nitrile groups, is crucial for stabilizing this intermediate. wikipedia.orgmasterorganicchemistry.com In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the this compound product. wikipedia.orglibretexts.org
A common precursor for this synthesis is 4-nitrophthalonitrile. researchgate.netwhiterose.ac.uk The reaction involves the displacement of the nitro group by the pentyloxy group. For instance, 3-pentyloxyphthalonitrile has been synthesized by reacting 3-nitrophthalonitrile (B1295753) with 1-pentanol (B3423595) in the presence of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO). whiterose.ac.uk A similar principle applies to the synthesis of the 4-pentyloxy isomer.
The general reaction can be represented as: 4-Nitrophthalonitrile + Pentoxide → this compound + Nitrite
Reaction Kinetics and Yield Optimization in this compound Synthesis
The rate of the nucleophilic aromatic substitution reaction is significantly influenced by several factors, including the nature of the solvent, the reactivity of the nucleophile, and the reaction temperature. nih.govutwente.nl The choice of solvent is critical; polar aprotic solvents are often preferred as they can solvate the cation of the nucleophile salt, thereby increasing the nucleophilicity of the anion. academie-sciences.fr
Yield optimization is a crucial aspect of synthesizing this compound, aiming to maximize the production of the desired compound while minimizing waste and by-products. rockwellautomation.comfoundationinc.co Key parameters that are often manipulated to improve yield include reaction time, temperature, and the stoichiometry of the reactants. For example, in related phthalonitrile syntheses, the use of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as n-pentanol has been reported. rsc.org
Statistical methods like the Response Surface Methodology (RSM) can be employed to systematically study the effects of multiple variables on the reaction yield and to find the optimal conditions. nih.gov This involves designing experiments where factors are varied simultaneously to model the response surface and identify the combination of variables that leads to the maximum yield.
| Factor | Influence on Reaction | Optimization Strategy |
| Temperature | Affects reaction rate and selectivity. | Optimized to ensure sufficient reaction rate without promoting side reactions. |
| Reactant Concentration | Influences the rate of reaction and equilibrium position. | Stoichiometry is carefully controlled to maximize conversion of the limiting reactant. |
| Catalyst/Base | Can significantly increase the reaction rate. | The type and concentration are selected to provide the best balance of activity and selectivity. |
| Solvent | Affects solubility of reactants and can influence the nucleophilicity of the attacking species. | A solvent that promotes the desired reaction pathway and facilitates product isolation is chosen. |
| Reaction Time | Determines the extent of the reaction. | Monitored to ensure the reaction goes to completion without significant product degradation. |
Green Chemistry Approaches to this compound Production
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govpjoes.com This approach is increasingly being applied to the synthesis of organic compounds like this compound to enhance sustainability. ox.ac.uk
Catalytic Systems for Sustainable Synthesis
The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and allow for the use of more environmentally benign reaction conditions. epa.govmpg.de In the context of phthalonitrile synthesis, various catalytic systems are being explored to replace traditional stoichiometric reagents. ucsb.edumdpi.com
For instance, the use of phase-transfer catalysts (PTCs) can be beneficial in reactions involving a nucleophile that is insoluble in the organic phase. academie-sciences.fr This can eliminate the need for harsh, high-boiling polar aprotic solvents. Molecular iodine (I₂) in DMSO has also emerged as a green catalytic system for various organic transformations, offering mild and environmentally friendly conditions. mdpi.com While not specifically documented for this compound, its application in related C-N bond-forming reactions suggests potential utility. mdpi.com The development of reusable heterogeneous catalysts is another important area of research, as it simplifies product purification and reduces waste. nih.gov
Solvent-Free and Energy-Efficient Methodologies
A major goal of green chemistry is to minimize or eliminate the use of organic solvents, which are often toxic and contribute to environmental pollution. dergipark.org.tr Solvent-free reactions, or reactions conducted in greener solvents like water or bio-derived solvents, are highly desirable. researchgate.net
Microwave-assisted synthesis is an energy-efficient technique that can dramatically reduce reaction times and often improves yields. academie-sciences.frdergipark.org.tr The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating. academie-sciences.fr Solvent-free microwave-assisted synthesis represents a particularly green approach, combining the benefits of both techniques. academie-sciences.fr
Sophisticated Spectroscopic and Analytical Characterization of 4 Pentyloxyphthalonitrile and Its Derived Systems
Comprehensive Spectroscopic Analysis for Structural Elucidation of 4-Pentyloxyphthalonitrile
The precise molecular structure of this compound has been determined through a combination of powerful spectroscopic methods. Each technique provides unique insights into the compound's atomic and electronic framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon skeleton and the local environments of hydrogen atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present. The aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The protons of the pentyloxy chain exhibit characteristic chemical shifts and splitting patterns. For instance, the methylene (B1212753) group directly attached to the oxygen atom (-O-CH₂-) is the most deshielded of the aliphatic protons, while the terminal methyl group (-CH₃) appears at the most upfield position.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers direct information about the carbon framework of the molecule. bhu.ac.in Each chemically non-equivalent carbon atom gives a distinct signal. masterorganicchemistry.com The spectrum of this compound would be expected to show signals for the aromatic carbons, with the carbon attached to the oxygen appearing at a significantly different chemical shift compared to the others. The two nitrile carbons also have characteristic chemical shifts. The five distinct carbon atoms of the pentyloxy group will each produce a signal, providing a complete map of the carbon backbone. bhu.ac.inmasterorganicchemistry.com Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. libretexts.org
| ¹H NMR Data for a related phthalonitrile (B49051) derivative | |
| Chemical Shift (δ ppm) | Assignment |
| 7.58–6.97 (m) | Aromatic Protons |
| 4.30–4.05 (m) | -O-CH₂- |
| 1.84–1.70 (m) | -O-CH₂-CH₂- |
| 1.50–1.34 (m) | Methylene Protons |
| 0.93–0.67 (m) | -CH₃ |
Data for a β-substituted zinc phthalocyanine (B1677752) derivative. mdpi.com
| ¹³C NMR Data for a related phthalonitrile derivative | |
| Chemical Shift (δ ppm) | Assignment |
| 161.52 | C-O (Aromatic) |
| 135.74, 135.68, 134.68, 132.49, 131.30, 130.93, 129.38, 127.79, 120.17, 117.23, 114.20, 108.62 | Aromatic & Nitrile Carbons |
| 56.87 | -O-CH₂- |
| 38.56, 33.50, 32.68, 31.11 | Pentyloxy Chain Carbons |
Data for a β-substituted zinc phthalocyanine derivative. mdpi.com
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Molecular Fingerprinting
Vibrational spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present. gatewayanalytical.com
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak corresponding to the C≡N (nitrile) stretching vibration is a definitive feature, typically appearing around 2230 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the pentyloxy group is observed just below 3000 cm⁻¹, and the C-O-C (ether) stretching vibration gives rise to a strong band, typically in the 1250-1050 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. gatewayanalytical.com It is particularly sensitive to non-polar bonds and symmetric vibrations. gatewayanalytical.com Therefore, the C≡N and the aromatic ring stretching vibrations are also prominent in the Raman spectrum of this compound. The combination of FTIR and Raman spectroscopy allows for a comprehensive analysis of the molecule's vibrational modes. edinst.com
| Characteristic FTIR and Raman Bands | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2960-2850 | Aliphatic C-H Stretch |
| ~2230 | C≡N (Nitrile) Stretch |
| ~1600-1450 | Aromatic C=C Stretch |
| ~1250-1050 | C-O-C (Ether) Stretch |
Expected vibrational modes for this compound.
Electronic Absorption Spectroscopy (UV-Visible) for Aromatic System and Conjugation Characterization
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. msu.edupressbooks.pub The aromatic phthalonitrile core of this compound gives rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. These absorptions are due to π → π* transitions of the electrons in the benzene ring and nitrile groups. The position and intensity of these bands are influenced by the pentyloxy substituent.
For phthalocyanine derivatives, the UV-Vis spectrum is dominated by two main absorption regions: the Q-band in the visible region (around 600-750 nm) and the Soret (or B) band in the near-UV region (around 300-400 nm). researchgate.netsciengine.comresearchgate.net The intense Q-band is characteristic of the extended π-conjugated macrocycle.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the precise molecular weight of a compound and providing insights into its structure through fragmentation patterns. neu.edu.trwikipedia.org For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern can reveal the loss of specific fragments, such as the pentyloxy group or the nitrile groups, further corroborating the proposed structure. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. spectroscopyonline.comrsc.org
Advanced Characterization Techniques for Phthalocyanine Derivatives of this compound
The synthesis of phthalocyanines from this compound results in complex macrocyclic structures that require further analytical validation.
Elemental Compositional Analysis of Derived Materials
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For phthalocyanine derivatives of this compound, elemental analysis is crucial for confirming the empirical formula of the synthesized macrocycle. The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed structure. A close agreement between the found and calculated values provides strong evidence for the successful synthesis and purity of the phthalocyanine derivative. mdpi.comresearchgate.net
| Compound | Element | Calculated (%) | Found (%) |
| Zinc Phthalocyanine Derivative mdpi.com | C | 68.59 | 68.56 |
| H | 5.56 | 5.53 | |
| N | 5.52 | 5.54 | |
| Nickel Phthalocyanine Derivative researchgate.net | C | 71.37 | - |
| H | 3.69 | - | |
| N | 17.62 | - |
Elemental analysis data for related phthalocyanine derivatives.
Microstructural and Morphological Characterization (e.g., Scanning Electron Microscopy, Atomic Force Microscopy) of Assemblies and Thin Films
The transition from the this compound precursor to its derived systems, such as metallophthalocyanines, opens up a diverse range of self-assembly behaviors and morphologies when fabricated into thin films and other ordered structures. The size, shape, and arrangement of these molecular assemblies are critical to their function and are extensively studied using high-resolution microscopy techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).
SEM analysis of thin films derived from substituted phthalocyanines reveals detailed surface topography. For instance, studies on nanostructured films of phthalocyanine derivatives have shown the formation of distinct features like nanofibers. In one case, nanofibers with an average width of approximately 45.83 nm were observed in films deposited at room temperature. researchgate.net This technique provides a broad view of the film's texture and the distribution of larger aggregated structures. science.gov
AFM provides complementary, high-resolution, three-dimensional information about the surface morphology and roughness. ugr.es Investigations into alkoxy-substituted phthalocyanine thin films reveal that surface characteristics are highly dependent on preparation conditions. For example, AFM studies on silicon phthalocyanine derivative films prepared by thermal evaporation indicate that this method is excellent for producing films with low surface roughness. mdpi.com The root mean square (RMS) roughness for a series of substituted phthalocyanine films was found to vary between 1.3 nm and 13.7 nm. researchgate.net
Furthermore, AFM has been instrumental in visualizing the sophisticated, ordered patterns that can emerge from the self-assembly of these molecules. A notable example is the formation of highly ordered honeycomb patterns by a dodecyloxy-azo-Zinc phthalocyanine derivative. josorge.com AFM imaging confirmed that these patterns were uniform and ultrathin, with a measured thickness of only 2 nm. josorge.com In other systems, such as Langmuir-Blodgett films of octakis(octyloxy)-substituted copper and zinc phthalocyanines, AFM is used to probe the structure and ordering at the air-solid interface. researchgate.net The morphology can also vary between different crystalline phases; AFM imaging of metal-free phthalocyanine films showed smooth surfaces with spherical islands for the α-phase, while the β-phase exhibited long, needle-like crystals. rsc.org
Table 1: Selected Morphological Data from AFM/SEM for Pentyloxyphthalonitrile-Derived Systems
| Derived System | Technique | Observed Morphology | Key Quantitative Finding | Reference |
|---|---|---|---|---|
| Substituted Phthalocyanine | SEM | Nanofibers | Fiber width: ~45.83 nm | researchgate.net |
| Substituted Phthalocyanine | AFM | Granular films | RMS Roughness: 1.3–13.7 nm | researchgate.net |
| Dodecyloxy-azo-Zinc Phthalocyanine | AFM | Honeycomb patterns | Film thickness: ~2 nm | josorge.com |
| Metal-Free Phthalocyanine (α-phase) | AFM | Smooth, spherical islands | N/A (Qualitative) | rsc.org |
| Metal-Free Phthalocyanine (β-phase) | AFM | Needle-like crystals | N/A (Qualitative) | rsc.org |
X-ray Diffraction (XRD) for Crystalline Structure and Order Determination
X-ray diffraction (XRD) is an indispensable technique for elucidating the precise atomic arrangement within the crystalline forms of this compound-derived compounds. acs.orgarizona.edu It provides definitive information on crystal structure, phase, and molecular packing, which collectively govern the material's properties. researchgate.netresearchgate.net Both single-crystal XRD and powder XRD are utilized to characterize these systems. qut.edu.au
Single-crystal XRD analysis offers an unambiguous determination of the molecular structure and packing in three dimensions. A key example is the structural analysis of a 'pinwheel-like' double-decker complex, bis(1,8,15,22-tetrakis(3-pentyloxy)phthalocyaninato) Yttrium(III). qut.edu.au The study revealed that the metal center is eight-coordinated to the isoindole nitrogen atoms of the two phthalocyanine ligands. qut.edu.au This coordination results in a distorted square antiprism geometry, and the molecule possesses a highly unusual S8 symmetry when viewed along its C4 axis. qut.edu.au In a different, yet analogous system, an octa-butoxy-substituted copper phthalocyanine was found to have a monoclinic crystal system with a P21/c space group. sciengine.com The steric hindrance between adjacent alkoxy groups forced the normally planar phthalocyanine core into a distorted saddle shape. sciengine.com
Powder XRD is commonly used to identify the crystalline phases present in bulk materials and thin films. researchgate.net For thin films of substituted phthalocyanines, XRD patterns can confirm their crystalline nature and determine the orientation of the crystallites relative to the substrate surface. researchgate.netscience.gov For instance, studies on octafluoro-substituted phthalocyanine thin films showed a strong preferred orientation, with the vast majority of crystallites aligned with a specific crystallographic plane parallel to the substrate. mdpi.com The degree of crystallinity and order can be influenced by fabrication parameters, such as substrate temperature during deposition, with higher temperatures often leading to more ordered and crystalline films. researchgate.net Different polymorphs, or crystalline forms, of the same compound can be readily distinguished by their unique diffraction patterns. rsc.org For example, the α and β phases of metal-free phthalocyanine films are clearly identified through their distinct XRD peaks. rsc.org
Table 2: Crystallographic Data from X-ray Diffraction for Pentyloxyphthalonitrile-Derived and Analogous Systems
| Compound/System | XRD Technique | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| bis(1,8,15,22-Tetrakis(3-pentyloxy)phthalocyaninato) Yttrium(III) | Single-Crystal | N/A (Described by geometry) | N/A (Described by symmetry) | Distorted square antiprism geometry; S8 symmetry | qut.edu.au |
| 1,4,8,11,15,18,22,25-Octa-butoxyphthalocyaninatocopper | Single-Crystal | Monoclinic | P21/c | Saddle-shaped distortion of phthalocyanine core | sciengine.com |
| Octafluoro-substituted Phthalocyanine Thin Films | Powder/Thin Film | Triclinic | P-1 | Strong preferred orientation on substrate | mdpi.com |
| Metal-Free Phthalocyanine Thin Films | Powder/Thin Film | Used to distinguish between α and β polymorphs based on unique diffraction patterns. | rsc.org |
Complex Reaction Pathways and Controlled Derivatization of 4 Pentyloxyphthalonitrile
Cyclotetramerization Dynamics of 4-Pentyloxyphthalonitrile to Phthalocyanine (B1677752) Architectures
The hallmark reaction of this compound is its cyclotetramerization, a process where four molecules of the phthalonitrile (B49051) precursor converge to form a tetrabenzoporphyrin analogue known as a phthalocyanine (Pc). This reaction can be conducted with or without a central metal ion. rsc.org The presence of the 4-pentyloxy substituent means that the cyclization is not random; it leads to a mixture of four possible positional isomers: C4h, D2h, C2v, and Cs, distinguished by the relative orientation of the pentyloxy groups around the macrocycle. umich.eduresearchgate.net
The cyclotetramerization of this compound is typically promoted under high-temperature conditions in high-boiling point solvents, often in the presence of a catalyst system. The choice of catalyst, which can be a strong organic base, a metal salt, or a combination, is pivotal in directing the reaction's efficiency and outcome.
Strong, non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently employed to catalyze the formation of metal-free or metallophthalocyanines. rsc.org DBU facilitates the initial steps of the macrocycle formation. For metal-containing phthalocyanines, a metal salt (e.g., zinc acetate (B1210297), cobalt acetate, nickel(II) acetate) is introduced, which acts as a template for the four phthalonitrile units to assemble around. rsc.orgthieme-connect.deresearchgate.net The metal ion becomes permanently chelated in the central cavity of the resulting phthalocyanine. frontiersin.org The reaction is often carried out in solvents like n-pentanol or dimethylformamide (DMF). rsc.orgresearchgate.net For instance, the synthesis of a zinc(II) phthalocyanine bearing nonperipheral pentyloxy groups was achieved by the cyclotetramerization of 3-pent-4-ynyloxy phthalonitrile in the presence of zinc acetate and DBU in n-pentanol. rsc.org Similarly, lutetium acetate has been used with DBU in hexan-1-ol to produce a lutetium bis(phthalocyanine) complex. nih.gov
The catalyst system can influence not only the yield but also the distribution of the resulting isomers. However, standard Linstead cyclotetramerization conditions, using bases like DBU or metal alkoxides, typically result in a statistical mixture of the four constitutional isomers, which can be challenging to separate. nih.govnih.gov
Table 1: Common Catalytic Systems for Phthalocyanine Synthesis from Alkoxy-Substituted Phthalonitriles
| Precursor Example | Catalyst/Base | Metal Source | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| 3-pent-4-ynyloxy phthalonitrile | DBU | Zinc Acetate | n-Pentanol | Metallated Phthalocyanine | rsc.org |
| 4,5-dihexylthiophthalonitrile | DBU | Lu(OAc)₃ | Hexan-1-ol | Metallated Phthalocyanine | nih.gov |
| 3-(2,4-dimethyl-3-pentyloxy)phthalonitrile | DBU | Zn, Pd, Co salts | n-Pentanol | Metallated Phthalocyanine | researchgate.net |
| 4-substituted phthalonitrile | DBU | - | - | Metal-Free Phthalocyanine | rsc.org |
| 4,5-di(pentyloxy)phthalonitrile | - | Ni(OAc)₂ | DMAE | Metallated Phthalocyanine | thieme-connect.de |
Controlling the regiochemistry of the cyclotetramerization to yield a single isomer is a significant synthetic challenge. nih.gov The properties of phthalocyanines can be dependent on their symmetry, making the synthesis of single-isomer products highly desirable. The statistical mixture of isomers (C4h, D2h, C2v, Cs) arises because the this compound molecule is unsymmetrical. umich.edu
Achieving regioselectivity often requires strategies that go beyond simple statistical condensation. One powerful approach involves the use of sterically demanding directing groups. For example, a bulky trialkylsilyl group can be strategically placed next to one of the nitrile groups on the phthalonitrile ring. nih.gov This steric hindrance deactivates the adjacent nitrile group, promoting a more ordered cyclization that preferentially leads to the C4h isomer. Following the cyclization, the silyl (B83357) group can be removed. While this specific method was demonstrated for β-tetrakis(tert-butyl)metallophthalocyanines, the principle is applicable to other substituted systems like this compound. nih.gov
Another strategy involves a polymer support-based approach or the targeted synthesis from a pre-formed intermediate, such as an AABB-type structure. researchgate.netsemanticscholar.org Furthermore, cross-condensation reactions between this compound and a different, often more sterically hindered, phthalonitrile can influence the isomer distribution of the resulting asymmetrical A3B-type phthalocyanines. semanticscholar.orgnih.gov The choice of reaction precursors and conditions can selectively favor the formation of specific hybrids, such as Ar-ABBA structures, demonstrating a high degree of kinetic and thermodynamic control. nih.gov
In the context of this compound cyclization, "stereochemical outcomes" primarily refers to the formation of the aforementioned constitutional isomers, which are distinct in their spatial arrangement of the pentyloxy substituents. True stereoisomers (enantiomers or diastereomers) would require the introduction of a chiral center, for instance, by using a chiral pentyloxy group (e.g., (S)-pentan-2-yloxy) or by forming an atropisomeric phthalocyanine, where rotation around single bonds is hindered.
The cyclization itself does not inherently invert the stereochemistry of a pre-existing chiral center on a substituent. reddit.com However, the process establishes the relative orientation of the four pentyloxy groups, defining the final symmetry of the macrocycle. The C4h and D2h isomers are achiral, while the Cs isomer is also achiral due to a plane of symmetry. The C2v isomer, depending on the conformation of the pentyloxy chains, could potentially exhibit chirality, but for flexible alkoxy chains, this is generally not a major consideration. The primary focus in the literature is on controlling the regiochemistry to isolate specific isomers, as their differing symmetries (e.g., C4h vs. C2v) can lead to distinct spectroscopic and aggregation properties. researchgate.netnih.gov
Regioselectivity and Isomeric Control in Substituted Phthalocyanine Synthesis from this compound
Strategic Chemical Functionalization of this compound and Its Macrocyclic Products
Functionalization can be performed either on the this compound precursor before cyclization or on the resulting phthalocyanine macrocycle. Both approaches offer strategic advantages for tuning the final properties of the material.
Modifying the phthalonitrile starting material is a powerful method to introduce additional functionality into the final phthalocyanine. This pre-functionalization ensures that every repeating unit in the macrocycle carries the desired group. Common strategies include nucleophilic aromatic substitution or cross-coupling reactions on a suitable phthalonitrile scaffold.
For instance, starting with a di-substituted phthalonitrile like 4,5-dibromo-3,6-dihydroxyphthalonitrile, a series of reactions can be employed to build a complex precursor. mdpi.com The hydroxyl groups can be converted to hexyloxy groups (analogous to pentyloxy), and the bromine atoms can be replaced with other functional groups using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.com This allows for the introduction of aryl groups or other moieties at the peripheral positions before the cyclotetramerization step. Another approach is the nucleophilic displacement reaction, for example, between 3-nitrophthalonitrile (B1295753) and an alcohol like 4-pentyn-1-ol, to create a new functionalized phthalonitrile precursor. rsc.org These methods provide a route to hexadeca-substituted phthalocyanines with tailored electronic and solubility properties. mdpi.com
Alternatively, chemical modifications can be performed on the pre-formed phthalocyanine macrocycle. This approach is useful for introducing sensitive functional groups that might not survive the harsh conditions of cyclotetramerization. A key advantage is that it allows for the modification of a well-defined, purified phthalocyanine core.
Post-cyclotetramerization strategies include reactions like cycloadditions, cross-coupling, and simple aromatic electrophilic or nucleophilic substitutions on the peripheral benzene (B151609) rings of the phthalocyanine. researchgate.netsemanticscholar.org For example, if the pentyloxy group on the initial phthalonitrile contained a terminal reactive site (e.g., an alkyne or an azide), this site could be used for "click" chemistry reactions after the phthalocyanine is formed. rsc.org A notable example is the glycoconjugation of a terminal alkynyl-substituted zinc phthalocyanine via a click reaction, which enhances water solubility. rsc.org Another advanced strategy involves the reaction of a pre-formed phthalocyanine, such as one containing reactive amine groups, with other molecules to build larger, more complex structures like phthalocyanine dimers. researchgate.netrsc.org These post-functionalization techniques are essential for developing phthalocyanines for specific applications, such as creating water-soluble photosensitizers for photodynamic therapy or linking them to other molecular units. rsc.orgmdpi.com
Investigation of Advanced Functional Applications for 4 Pentyloxyphthalonitrile Derived Materials
Utilization in Optoelectronic and Photonic Device Architectures
Materials derived from 4-pentyloxyphthalonitrile, particularly metal-substituted phthalocyanines, are promising candidates for a variety of optoelectronic and photonic devices. unisystem.comroutledge.com Their application in this field stems from their inherent properties as organic semiconductors. mdpi.comup.ac.za The planar, 18-π-electron conjugated system of the phthalocyanine (B1677752) macrocycle facilitates charge transport, while the pentyloxy substituents enhance processability and allow for the fine-tuning of the material's solid-state morphology. up.ac.zarsc.org This tunability is critical for optimizing the performance of devices such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and photodetectors. mdpi.comaalto.fifrontiersin.orgoejournal.orgmdpi.com The presence of flexible pentyloxy chains can influence the intermolecular stacking of the phthalocyanine units, which is a key determinant of the material's electronic properties and, consequently, its function within a device architecture. up.ac.zaresearchgate.net
Charge Carrier Transport Mechanisms in Phthalocyanine-Based Systems
The transport of charge carriers in phthalocyanine-based materials is a complex process fundamental to their function in electronic devices. researchgate.netcuni.cz In the solid state, phthalocyanine molecules tend to self-assemble into ordered columnar structures through π-π interactions. rsc.orgresearchgate.net It is along these stacks that charge transport, typically described by a hopping mechanism, occurs. researchgate.netcuni.cz Holes or electrons jump between adjacent molecules in the stack, and the efficiency of this process, known as charge carrier mobility, is highly dependent on the distance between the molecules and their relative orientation. researchgate.net
Photoactive Properties for Light-Harvesting and Energy Conversion Technologies
The intense absorption of light in the visible and near-infrared regions is a hallmark of phthalocyanines, making them excellent materials for light-harvesting and energy conversion technologies such as solar cells. mdpi.comup.ac.zaresearchgate.net The photoactive properties are centered on the phthalocyanine macrocycle, but they can be systematically tuned by changing the central metal ion and the peripheral substituents. tubitak.gov.trscience.gov The pentyloxy groups, being electron-donating, can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption spectrum and the electrochemical properties of the molecule. researchgate.net
In the context of photovoltaics, zinc phthalocyanine (ZnPc) derivatives are widely studied as electron-donor materials in organic solar cells. mdpi.combeilstein-journals.org The introduction of pentyloxy substituents can improve the solubility and processability of these materials, facilitating their incorporation into device structures. up.ac.za Research on related alkoxy-substituted phthalocyanines has demonstrated their potential in dye-sensitized solar cells (DSSCs). For instance, a study on zinc, copper, and cobalt phthalocyanines featuring bulky ether-linked substituents showed promising photovoltaic performances. tubitak.gov.tr Similarly, a tetra-α-(pentyloxy) titanium(IV) phthalocyanine derivative has been identified as a potential photosensitizer, with a measured fluorescence lifetime of 3.613 ns, indicating its capacity for use in light-driven processes. researchgate.net
Table 1: Photovoltaic Performance of Phthalocyanine Derivatives in Dye-Sensitized Solar Cells (DSSCs) Note: Data for structurally related ether-substituted phthalocyanines, indicating the potential performance of pentyloxy-derivatives.
| Phthalocyanine Compound | Solar Conversion Efficiency (η, %) |
|---|---|
| Copper Phthalocyanine Derivative | 1.69 tubitak.gov.tr |
| Cobalt Phthalocyanine Derivative | 1.54 tubitak.gov.tr |
Catalytic Performance of Metal Phthalocyanines Synthesized from this compound
Metal phthalocyanines (MPcs) derived from this compound are recognized for their significant catalytic activity in a range of chemical transformations. thieme-connect.demdpi.com The catalytic function resides primarily at the central metal ion, which is coordinated within the N4-cavity of the phthalocyanine macrocycle. thieme-connect.de This framework provides exceptional thermal and chemical stability to the catalytic center. thieme-connect.de The pentyloxy substituents on the periphery of the macrocycle can modulate the catalyst's performance by altering its solubility in reaction media and by electronically influencing the reactivity of the metal center. mdpi.com
Applications in Homogeneous and Heterogeneous Catalysis
The enhanced solubility of pentyloxy-substituted MPcs in common organic solvents makes them particularly suitable for homogeneous catalysis , where the catalyst is dissolved in the same phase as the reactants. mdpi.com This often leads to high catalytic activity and selectivity due to the accessibility of the catalytic sites. These soluble catalysts have been explored for various oxidation reactions, including the conversion of thiols to disulfides. mdpi.commdpi.com
For heterogeneous catalysis , the phthalocyanine molecules can be immobilized on solid supports. This approach simplifies catalyst recovery and product purification. Pentyloxy-substituted phthalocyanines can be incorporated into materials like polymers or metal-organic frameworks (MOFs) to create robust heterogeneous catalysts. thieme-connect.denih.gov These systems have shown promise in applications such as the oxidative desulfurization of fuels and the oxidation of various organic substrates. mdpi.comfrontiersin.org
Elucidation of Reaction Mechanisms in Catalytic Processes
The reaction mechanisms for MPc-catalyzed processes are often complex, but typically involve the central metal ion cycling between different oxidation states. mdpi.com In aerobic oxidation reactions, a common application for these catalysts, the mechanism is believed to proceed via the activation of molecular oxygen. For example, the catalytic cycle for the oxidation of thiols (R-SH) by a cobalt phthalocyanine (CoPc) generally involves the following steps:
Coordination of the thiolate anion (RS⁻) to the Co(II) center.
Electron transfer from the thiolate to the cobalt center, forming a Co(I) species and a thiyl radical (RS•).
Reaction of the Co(I) species with molecular oxygen to form a Co(II)-superoxo adduct.
This reactive oxygen species then participates in further oxidation steps, regenerating the active Co(II) catalyst and producing the disulfide (RSSR). mdpi.com
Development of Chemical Sensing Platforms and Detection Systems Based on this compound Derivatives
Derivatives of this compound, especially metallophthalocyanines, are being actively developed as the core component in advanced chemical sensing platforms. up.ac.zamdpi.commdpi.com These sensors typically operate by transducing the chemical interaction between the analyte and the phthalocyanine material into a measurable signal, such as a change in electrical conductivity or optical absorbance. researchgate.netru.nl The pentyloxy groups play a critical role by influencing the morphology of the sensor's active layer and modifying its electronic properties, which in turn affects sensitivity and selectivity. researchgate.netru.nl
Phthalocyanine-based films have demonstrated considerable success in the detection of various toxic gases, including nitrogen dioxide (NO₂) and ammonia (B1221849) (NH₃). nih.govrsc.orgmdpi.com The sensing mechanism involves charge transfer between the analyte gas molecules and the semiconducting phthalocyanine film. For instance, electron-accepting gases like NO₂ withdraw electrons from a p-type phthalocyanine film, increasing the concentration of charge carriers (holes) and thus enhancing its conductivity. Conversely, electron-donating gases like NH₃ can decrease the film's conductivity. The electron-donating pentyloxy substituents can modulate the baseline conductivity of the phthalocyanine film and its affinity for different analytes, allowing for the tuning of the sensor's response characteristics. ru.nl Recent studies have shown that controlling the morphology, for example, by creating filamentous films, can significantly enhance gas sensing performance by increasing the surface area available for interaction. rsc.org
Table 2: Examples of Analytes Detected by Phthalocyanine-Based Sensors
| Sensor Material Type | Analyte Detected | Principle of Detection |
|---|---|---|
| Copper Phthalocyanine (CuPc) Films | Nitrogen Dioxide (NO₂) | Change in electrical conductivity researchgate.netrsc.org |
| Crown-ether Substituted CuPc Films | Nitrogen Dioxide (NO₂), Ammonia (NH₃) | Change in electrical conductivity ru.nl |
| Metal Phthalocyanine/Graphene Interface | Nitrogen Dioxide (NO₂), Ammonia (NH₃) | Chemiresistive response nih.gov |
| MoS₂/CuPc Heterojunction | Formaldehyde | Chemiresistive response mdpi.com |
Exploration of Non-linear Optical Properties in Derived Macrocycles
The study of non-linear optical (NLO) properties in materials derived from this compound, particularly phthalocyanines, is a significant area of research driven by their potential in advanced photonic and optoelectronic applications. Phthalocyanines, which are large, planar macrocyclic compounds, possess an extensive 18 π-electron conjugated system. This feature makes them highly polarizable, a key requirement for exhibiting significant NLO effects. The introduction of substituents like the pentyloxy group at the peripheral positions of the phthalocyanine ring can further enhance these properties by modifying the electronic structure and improving the material's processability.
The third-order NLO properties are of particular interest and are characterized by several key parameters, including the non-linear absorption coefficient (β), the non-linear refractive index (n₂), and the third-order non-linear optical susceptibility (χ⁽³⁾). These parameters quantify how the absorption and refractive index of a material change with the intensity of incident light. Materials with strong NLO responses are candidates for applications such as optical limiting, all-optical switching, and optical data storage.
The primary experimental technique used to investigate these properties is the Z-scan method. This technique involves translating a sample through the focal point of a focused laser beam and measuring the changes in transmittance. By using "open-aperture" and "closed-aperture" configurations of the Z-scan setup, it is possible to separately determine the non-linear absorption and non-linear refraction characteristics of the material. In an open-aperture setup, the total transmitted light is collected, providing information about non-linear absorption phenomena like two-photon absorption (TPA) or reverse saturable absorption (RSA). In a closed-aperture setup, an aperture is placed before the detector to measure changes in the beam's spatial profile caused by non-linear refraction (the Kerr effect).
Research findings indicate that the NLO properties of phthalocyanines can be tuned by altering the central metal atom within the macrocycle and by the nature of the peripheral substituents. The pentyloxy groups, being electron-donating, can increase the electron density of the phthalocyanine ring, which often leads to an enhancement of the NLO response. up.ac.za Studies on various metallophthalocyanines with alkoxy substituents have demonstrated significant third-order NLO coefficients. For instance, investigations into zinc phthalocyanines with alkoxy groups have shown them to be promising for optical limiting applications. rsc.org
The following table summarizes representative research findings on the non-linear optical properties of macrocycles derived from or related to this compound. The data, obtained from Z-scan measurements, highlights the influence of the molecular structure and experimental conditions on the NLO response.
Interactive Data Table: Non-linear Optical Properties of Pentyloxy-Substituted Phthalocyanine Derivatives
| Compound/Material | Central Metal | Substituent | Wavelength (nm) | Pulse Duration | Non-linear Absorption (β) (cm/GW) | Non-linear Refractive Index (n₂) (cm²/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) |
| Ytterbium bis-[(tetrakis-(tertiary-pentyloxy) phthalocyanine)] | Yb | tertiary-Pentyloxy | 532 | ps | Data not specified | Data not specified | Data not specified |
| Tetra tert-butyl phthalocyanine in chloroform | Metal-Free | tert-Butyl | 633 | cw | - | Negative | Data not specified |
| Zinc tetra tert-butyl phthalocyanine in chloroform | Zn | tert-Butyl | 633 | cw | - | Negative | Data not specified |
| Axially n-pentyl substituted Indium Phthalocyanine | In | n-Pentyl (axial) | 532 | 4 ns | Enhanced response | Data not specified | Data not specified |
| 3,4,5-Trimethoxyphenoxy substituted Phthalocyanine (solution) | Metal-Free | 3,4,5-Trimethoxyphenoxy | 800 | 150 fs | 3.8–42 x 10⁻⁶ | Data not specified | Data not specified |
| 3,4,5-Trimethoxyphenoxy substituted Phthalocyanine (solution) | Cu | 3,4,5-Trimethoxyphenoxy | 800 | 150 fs | 4–11 x 10⁻⁶ | Data not specified | Data not specified |
| 3,4,5-Trimethoxyphenoxy substituted Phthalocyanine (solution) | Zn | 3,4,5-Trimethoxyphenoxy | 800 | 150 fs | 4.2–140 x 10⁻⁶ | Data not specified | Data not specified |
Note: The data presented is based on available research and may have been collected under varying experimental conditions. Direct comparison between different studies should be made with caution. The term "ps" refers to picoseconds, "ns" to nanoseconds, "fs" to femtoseconds, and "cw" to continuous wave laser excitation.
The findings consistently demonstrate that macrocycles derived from substituted phthalonitriles are a promising class of materials for non-linear optics. The ability to tailor their NLO properties through synthetic chemistry, by introducing functional groups like pentyloxy and varying the central metal ion, opens up a wide range of possibilities for developing next-generation photonic devices. up.ac.za
Computational and Theoretical Studies on 4 Pentyloxyphthalonitrile Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 4-Pentyloxyphthalonitrile
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of this compound. wikipedia.orgnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn governs its stability, reactivity, and spectroscopic characteristics.
Detailed research findings from DFT studies on similar substituted phthalonitriles provide a framework for predicting the behavior of this compound. mdpi.comresearchgate.net A primary step in these calculations is geometry optimization, where the lowest energy structure of the molecule is determined. For this compound, this involves finding the most stable arrangement of the pentyloxy chain relative to the aromatic phthalonitrile (B49051) core. Studies on analogous molecules, such as 4-(4-tritylphenoxy)phthalonitrile, have shown that multiple stable conformers can exist due to the flexibility of substituent groups. mdpi.com
A key outcome of these calculations is the determination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical indicators of chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a measure of chemical stability and is related to the electronic transitions observed in UV-Vis spectroscopy. researchgate.nettubitak.gov.tr For phthalonitrile precursors, these values are essential for predicting their suitability for cyclotetramerization into phthalocyanines. The pentyloxy group, being an electron-donating alkoxy group, is expected to raise the HOMO energy level compared to unsubstituted phthalonitrile, influencing the electronic properties of the resulting macrocycle.
Further analysis involves generating Molecular Electrostatic Potential (MESP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MESP would show negative potential around the nitrogen atoms of the nitrile groups, indicating their role as key reaction sites for the metal-templated cyclization that forms phthalocyanines.
Table 1: Representative Electronic Properties of Substituted Phthalonitriles Calculated via DFT This table presents typical data ranges based on published calculations for various substituted phthalonitrile precursors to illustrate the expected values for this compound.
| Electronic Parameter | Calculation Level (Example) | Typical Calculated Value | Significance |
| HOMO Energy | B3LYP/6-31G(d) | -6.5 to -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | B3LYP/6-31G(d) | -1.5 to -2.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | B3LYP/6-31G(d) | 4.5 to 5.5 eV | Relates to chemical stability and electronic transitions |
| Dipole Moment | B3LYP/6-31G(d) | 5.0 to 7.0 Debye | Measures overall polarity, affecting solubility and intermolecular forces |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Derived Assemblies
While quantum mechanics is ideal for describing electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. rsc.orgnih.gov MD simulations apply classical mechanics to model systems containing thousands of atoms, making them perfectly suited for studying the large-scale assemblies formed from this compound, such as liquid crystals or the aggregation of derived phthalocyanine (B1677752) macrocycles. rsc.org
A primary focus of MD studies on substituted phthalocyanines is to investigate and predict their aggregation behavior. arizona.edu Phthalocyanine cores have a strong tendency to stack on top of each other (π-π stacking), which significantly alters their electronic and optical properties. The pentyloxy substituents act as spacers that modulate this stacking. MD simulations can quantify the intermolecular forces, including both the π-π interactions between the aromatic cores and the van der Waals interactions between the pentyloxy chains. By simulating the system at different concentrations and temperatures, researchers can predict the formation of dimers, oligomers, or larger, more ordered columnar structures. rsc.org This information is critical for designing materials for applications like organic photovoltaics, where controlled molecular packing is essential for efficient charge transport. arizona.edu
Table 2: Typical Setup and Analysis in an MD Simulation of Phthalocyanine Assemblies
| Parameter / Analysis | Description | Purpose |
| Setup | ||
| Force Field | A set of parameters (e.g., AMBER, CHARMM) describing the potential energy of the system. | To accurately model the atomic interactions, including bond stretching, angles, and non-bonded forces. |
| Simulation Box | A periodic box containing multiple molecules and often a solvent. | To simulate a bulk system and avoid edge effects. |
| Ensemble | Thermodynamic conditions (e.g., NVT, NPT) under which the simulation is run. | To mimic experimental conditions of constant temperature and/or pressure. |
| Analysis | ||
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | To assess the stability of the simulation and identify conformational changes. |
| RDF (Radial Distribution Function) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | To characterize the local structure and packing, such as the distance between stacked phthalocyanine rings. |
| Intermolecular Energy | Calculation of non-bonded interaction energies (van der Waals, electrostatic). | To quantify the strength of π-π stacking and other interactions driving self-assembly. |
Predictive Modeling of Spectroscopic Signatures and Material Performance
A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification and the interpretation of experimental results. olemiss.edu By simulating spectra for a proposed structure, a direct comparison can be made with laboratory measurements.
For this compound, DFT calculations can accurately predict its vibrational spectrum (Infrared and Raman). mdpi.com By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies is obtained. These frequencies correspond to specific molecular motions, such as the characteristic C≡N stretching of the nitrile groups (expected around 2230 cm⁻¹), C-O-C ether stretches, and aromatic C-H bending. Comparing the calculated spectrum to the experimental one helps confirm the molecular structure and can aid in assigning specific peaks. mdpi.com
For the phthalocyanine macrocycles derived from this compound, Time-Dependent DFT (TD-DFT) is employed to predict their electronic absorption (UV-Vis) spectra. nih.gov Phthalocyanines are known for their intense colors, which arise from strong electronic transitions in the visible region. TD-DFT can calculate the energies of these transitions, which correspond to the well-known Q-band (in the red region, ~600-750 nm) and B-band (or Soret band, in the near-UV, ~300-400 nm). nih.gov These predictions are crucial for understanding how substituents like the pentyloxy group affect the color and photophysical properties of the molecule.
Beyond single molecules, predictive modeling is increasingly used to forecast the performance of bulk materials. Machine learning models, often trained on large datasets of DFT-calculated properties, are emerging as a way to rapidly screen new candidate molecules. chemrxiv.orgd-nb.info For instance, a model could be trained to predict the aggregation behavior or charge mobility of a substituted phthalocyanine based on its molecular descriptors, accelerating the discovery of high-performance materials for electronic devices.
Table 3: Comparison of Typical Experimental and Computationally Predicted Spectroscopic Data for Phthalonitrile Systems
| Spectroscopic Technique | Key Feature | Typical Experimental Range | Computational Method | Typical Predicted Range |
| FT-IR | Nitrile (C≡N) Stretch | 2220 - 2235 cm⁻¹ | DFT (Harmonic Frequencies) | 2225 - 2240 cm⁻¹ |
| UV-Vis (for derived ZnPc) | Q-band Maximum (λmax) | 670 - 700 nm | TD-DFT | 660 - 690 nm |
| ¹³C NMR | Aromatic Carbons | 100 - 160 ppm | DFT (GIAO method) | 105 - 165 ppm |
Future Research Trajectories and Interdisciplinary Outlooks in 4 Pentyloxyphthalonitrile Chemistry
Integration of 4-Pentyloxyphthalonitrile Derivatives into Novel Hybrid Nanomaterials
The synthesis of phthalocyanines from this compound provides molecules that are exceptionally suited for integration into hybrid nanomaterials. These materials combine the unique electronic and photophysical properties of phthalocyanines with the distinct characteristics of nanomaterials like carbon nanotubes (CNTs), graphene, and metallic nanoparticles. acs.orgmdpi.com The pentyloxy groups play a crucial role in this integration by improving the processability and compatibility of the phthalocyanine (B1677752) component with various nanomaterial matrices.
Research in this area focuses on creating synergistic composites where the nanomaterial provides a high-surface-area support and enhanced conductivity, while the phthalocyanine derivative acts as a functional component for light-harvesting, sensing, or catalysis. mdpi.com For instance, non-covalent hybrids, such as those with graphene quantum dots (GQDs), are being explored to create well-defined nanocomposites with enhanced energy and electron transfer capabilities. rsc.org The flexible pentyloxy chains can influence the self-assembly and orientation of the phthalocyanine molecules on the nanomaterial surface, which is critical for optimizing performance in applications like photodynamic therapy and solar cells. acs.orgrsc.org
Future work will likely explore the covalent and non-covalent attachment of phthalocyanines derived from this compound to a wider range of nanostructures. rsc.org The development of three-dimensional hybrid nanostructures is a particularly promising avenue, offering materials with high porosity and interconnected networks for applications in clean energy technologies, such as fuel cells and advanced batteries. spu.ac.za
Table 1: Examples of Phthalocyanine-Based Hybrid Nanomaterials and the Role of Peripheral Substituents
| Hybrid Nanomaterial Type | Component Materials | Role of Phthalocyanine Derivative | Significance of Peripheral Groups (e.g., Pentyloxy) | Potential Applications |
| Carbon-Based Hybrids | Phthalocyanine, Carbon Nanotubes (CNTs), Graphene, Fullerenes | Photoinduced electron/energy donor or acceptor, sensitizer. acs.org | Enhances solubility and processability, prevents aggregation, and modulates electronic interaction with the carbon nanostructure. acs.org | Solar cells, photodetectors, non-linear optics. acs.orgresearchgate.net |
| Metallic Nanoparticle Composites | Phthalocyanine, Gold (Au) or Silver (Ag) Nanoparticles | Plasmon-enhanced photosensitizer, catalyst. rsc.org | Facilitates immobilization onto nanoparticle surfaces and tunes the distance and interaction for optimal energy transfer. rsc.org | Photocatalysis, photodynamic therapy (PDT), chemical sensors. rsc.orgup.ac.za |
| Semiconductor Quantum Dot (QD) Hybrids | Phthalocyanine, Graphene Quantum Dots (GQDs) | Light-harvester, energy transfer agent. rsc.org | Improves biostability, reduces aggregation, and assists in creating well-defined nanocomposites through synergistic enhancement. rsc.org | Bioimaging, PDT, quantum computing. rsc.orgresearchgate.net |
| Polymer-Based Hybrids | Phthalocyanine, Biocompatible Polymers (e.g., Chitosan) | Encapsulated therapeutic or diagnostic agent. frontiersin.orgekb.eg | Increases biocompatibility and allows for controlled release, while the polymer matrix provides stability and targeting capabilities. frontiersin.orgnih.gov | Targeted drug delivery, theranostics, bio-sensing. mdpi.comnih.gov |
Prospects for Advanced Material Design Through Rational Synthesis from this compound
Rational synthesis involves the deliberate design and construction of molecules to achieve specific, predetermined functions. The use of this compound as a starting material is central to this approach in phthalocyanine chemistry. By modifying the structure of the precursor or the conditions of the cyclotetramerization reaction, chemists can precisely tune the properties of the resulting phthalocyanine.
The pentyloxy groups are not merely passive solubilizing agents; they are active design elements. Their length, branching, and position on the phthalocyanine periphery influence key material properties:
Solubility and Processability: Essential for creating thin films for electronic devices or for formulation into inks and coatings. emerald.com
Molecular Packing: The steric hindrance and intermolecular interactions of the pentyloxy chains dictate the arrangement of phthalocyanine molecules in the solid state, which in turn affects charge carrier mobility and optical properties. researchgate.net
Electronic Properties: The electron-donating nature of the alkoxy group can modulate the redox potentials and the energy levels of the phthalocyanine core, fine-tuning it for specific electronic applications.
Future research will focus on leveraging these principles for the bottom-up construction of materials with tailored characteristics. chemrxiv.orgnih.gov This includes the synthesis of liquid crystals, where the anisotropic shape and self-organizing properties of substituted phthalocyanines can be exploited. researchgate.net Furthermore, integrating these rationally designed molecules into additive manufacturing processes could enable the 3D printing of complex electronic and optical components. taylorfrancis.com The ability to design materials from the molecular level using precursors like this compound is a cornerstone for creating the next generation of advanced functional materials for high-tech applications. numberanalytics.comtoffeex.com
Table 2: Influence of Peripheral Substituents on Phthalocyanine Properties for Rational Material Design
| Property to be Tuned | Effect of Peripheral Substituents (like Pentyloxy) | Rationale for Material Design | Target Application Area |
| Solubility | Alkoxy chains disrupt π-π stacking, increasing solubility in common organic solvents. rsc.org | Enables solution-based processing and fabrication of uniform thin films. | Printable electronics, coatings, solution-processed solar cells. emerald.comresearchgate.net |
| Aggregation | Bulky groups prevent the formation of non-fluorescent aggregates, preserving photophysical properties in solution and solid state. rsc.org | Maximizes the efficiency of light-emitting or photosensitizing processes. | Photodynamic therapy, fluorescence imaging, optical sensors. rsc.orgnih.gov |
| Solid-State Morphology | The length and shape of substituents control the intermolecular distance and columnar packing arrangement. | Optimizes charge transport pathways in the solid state for enhanced conductivity. | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs). researchgate.net |
| Electronic Energy Levels | Electron-donating or -withdrawing nature of substituents modifies the HOMO/LUMO energy levels of the phthalocyanine ring. | Matches energy levels with other materials in a device for efficient charge transfer. | Dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs). researchgate.netup.ac.za |
| Liquid Crystalline Behavior | Long, flexible alkyl/alkoxy chains can induce mesophase formation at specific temperatures. | Creates self-organizing materials with long-range order for anisotropic conductivity or optical properties. | Display technologies, molecular wires, advanced sensors. researchgate.net |
Emerging Applications of Phthalocyanine Systems Beyond Conventional Domains
While phthalocyanines are well-established as pigments and dyes, the unique properties of functionally substituted derivatives are enabling their use in a host of emerging, high-technology fields. up.ac.zaemerald.com Phthalocyanines synthesized from precursors like this compound are at the forefront of this expansion, moving beyond conventional applications into areas that demand sophisticated molecular engineering. jchemrev.com
Emerging application areas include:
Chemical Sensors: Thin films of substituted phthalocyanines can act as the active layer in chemiresistive sensors. The interaction of analyte gases with the phthalocyanine surface modulates its electrical conductivity, allowing for the detection of various compounds. The pentyloxy groups can influence the film's morphology and its affinity for specific analytes. researchgate.netup.ac.za
Non-Linear Optics (NLO): The extensive π-conjugated system of phthalocyanines gives rise to strong NLO properties, which are crucial for applications like optical limiting and all-optical switching. Peripheral substitution can enhance these properties and improve material processability. up.ac.zajchemrev.com
Energy Storage: The reversible redox chemistry of metallophthalocyanines makes them promising candidates for use as electrode materials in batteries and supercapacitors. researchgate.netup.ac.za Nanostructured composites incorporating these molecules can lead to devices with high power and energy densities.
Photothermal Therapy (PTT): Beyond the established use in photodynamic therapy (PDT), which relies on generating reactive oxygen species, certain phthalocyanine derivatives are being explored for PTT. nih.govrsc.org In PTT, the molecule absorbs near-infrared light and converts it efficiently into heat to ablate tumor cells, a process that can be fine-tuned through molecular design. rsc.org
Catalysis: Metallophthalocyanines are robust catalysts for various chemical reactions, including oxidation and reduction processes. researchgate.netemerald.com Immobilizing these catalysts on high-surface-area supports, a process facilitated by functional substituents, can enhance their activity and recyclability.
The continued exploration of phthalocyanine systems, made possible by versatile precursors such as this compound, promises to unlock further novel applications in fields ranging from medicine to electronics and sustainable energy. researchgate.netjchemrev.com
Table 3: Emerging Applications for Phthalocyanine (Pc) Systems
| Application Domain | Underlying Principle | Role of Substituted Phthalocyanines | Desired Property Tuned by Substitution |
| Chemical Sensors | Change in electrical or optical properties upon exposure to an analyte. up.ac.za | Active sensing layer that selectively interacts with target molecules. researchgate.net | Film morphology, surface chemistry, charge transport. mdpi.com |
| Non-Linear Optics | Strong third-order optical non-linearity due to large π-electron system. up.ac.za | Optical limiting materials that protect sensors and eyes from high-intensity laser pulses. | High solubility for incorporation into host matrices, enhanced electronic response. jchemrev.com |
| Energy Storage | Reversible multi-electron redox reactions of the central metal and macrocycle. researchgate.net | Active material in cathodes or as redox mediators in batteries and supercapacitors. up.ac.za | Redox potential, structural stability during cycling, conductivity in the electrode composite. researchgate.net |
| Photothermal Therapy (PTT) | Efficient conversion of absorbed NIR light into localized heat (hyperthermia). rsc.org | Molecular heaters that absorb strongly in the biological transparency window (NIR region). | High extinction coefficient in the NIR, promotion of non-radiative decay pathways. rsc.org |
| Data Storage | Light-induced changes in physical properties (e.g., absorption, reflectivity). researchgate.net | Active layer in optical data storage media like recordable CDs and DVDs. | Thermal stability, high absorption in the writing laser's wavelength. researchgate.netresearchgate.net |
| Molecular Electronics | Electrical conductivity through stacked macrocycles (molecular wires). | Core component of single-molecule transistors or conductive nanowires. | Self-assembly into ordered columnar structures, tunable conductivity. researchgate.net |
Q & A
Q. What are the standard synthetic protocols for preparing 4-pentyloxyphthalonitrile, and how can reaction conditions be optimized?
this compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 4-nitrophthalonitrile with pentanol derivatives under alkaline conditions. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature facilitates alkoxy group substitution . Optimization considerations:
- Temperature : Elevated temperatures (e.g., reflux) may improve reaction rates but risk side reactions.
- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance yields.
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) effectively isolates the product.
Q. How is this compound characterized spectroscopically, and what key peaks indicate successful synthesis?
Key characterization methods include:
- NMR :
- ¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm). The pentyloxy chain shows signals at δ 1.2–1.6 ppm (m, CH₂) and δ 0.9 ppm (t, terminal CH₃).
- ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm.
- IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch).
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 230 (calculated for C₁₃H₁₄N₂O).
Advanced Research Questions
Q. How does this compound influence regioisomeric purity in phthalocyanine synthesis?
Phthalocyanines derived from disubstituted phthalonitriles like this compound often exhibit regioisomeric control due to steric and electronic effects. The bulky pentyloxy group directs nitrile coupling to specific positions, minimizing mixed isomers. For example, metal-free phthalocyanines synthesized from 4,5-disubstituted precursors show >90% homogeneity, confirmed by MALDI-TOF and UV-Vis spectroscopy .
Q. Methodological Insight :
- Use high-purity starting materials to avoid competing substitution patterns.
- Monitor reaction progress via thin-layer chromatography (TLC) with UV detection.
Q. What analytical challenges arise in detecting by-products during this compound synthesis, and how are they resolved?
Common by-products include incomplete substitution (e.g., residual nitro groups) or oligomers. Resolution strategies:
Q. How do contradictory data on solvent polarity effects in phthalonitrile reactions inform experimental design?
Discrepancies in solvent-dependent yields (e.g., DMF vs. THF) suggest solvent polarity impacts reaction kinetics. For instance, polar aprotic solvents stabilize transition states in nucleophilic substitutions, but excessive polarity may hinder solubility. Systematic studies varying solvent dielectric constants (ε) are recommended to identify optimal conditions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Q. How can researchers design studies to resolve contradictions in reported catalytic efficiencies for phthalocyanine formation?
Employ a PICOT framework (Population: reaction system; Intervention: catalyst type; Comparison: homogeneous vs. heterogeneous; Outcome: yield/purity; Time: reaction duration) to standardize variables. For example, compare metallophthalocyanines synthesized via microwave-assisted vs. conventional heating, analyzing purity via HPLC .
Q. What computational methods validate the electronic properties of this compound derivatives?
Density functional theory (DFT) simulations predict HOMO-LUMO gaps and charge distribution, correlating with experimental UV-Vis and cyclic voltammetry data. Software like Gaussian 16 with B3LYP/6-31G* basis sets is widely used .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
